molecular formula C21H22ClN3O B12907359 2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine CAS No. 827030-67-1

2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine

Cat. No.: B12907359
CAS No.: 827030-67-1
M. Wt: 367.9 g/mol
InChI Key: OSBPVTLZCTWHGR-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine is a novel synthetic quinazoline derivative intended for research use in oncology and infectious disease. This compound is structurally related to a class of 4-anilinoquinazolines that have been identified as potent inducers of apoptosis (programmed cell death) in cancer cells. Related compounds, such as the N-methyl analog (EP128265), demonstrate high potency as caspase-3 activators (EC50 = 2 nM) and inhibitors of cellular proliferation (GI50 = 2 nM) in vitro . The mechanism of action for this chemical series is associated with the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis . Furthermore, this structural class has shown efficacy in vivo against human breast and prostate cancer mouse models, highlighting its significant research value in preclinical oncology studies . Beyond oncology, the quinazolin-4-amine scaffold is being actively explored in antimicrobial research. Recent studies on 2-(amino)quinazolin-4(3H)-one derivatives have identified potent antistaphylococcal agents, with some optimized analogs exhibiting exceptional activity against methicillin-resistant Staphylococcus aureus (MRSA) strains (MIC50 as low as 0.02 µM) and high efficacy windows in cellular infection models . The structural features of this compound, including the 2-chloro group and the N-cyclohexyl substitution, are of particular interest for structure-activity relationship (SAR) studies aimed at developing new anti-infective agents. Researchers can utilize this compound to investigate new mechanisms for overcoming multi-antibiotic resistance in Gram-positive bacteria. Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is strictly prohibited for human or veterinary consumption.

Properties

CAS No.

827030-67-1

Molecular Formula

C21H22ClN3O

Molecular Weight

367.9 g/mol

IUPAC Name

2-chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine

InChI

InChI=1S/C21H22ClN3O/c1-26-17-13-11-16(12-14-17)25(15-7-3-2-4-8-15)20-18-9-5-6-10-19(18)23-21(22)24-20/h5-6,9-15H,2-4,7-8H2,1H3

InChI Key

OSBPVTLZCTWHGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2CCCCC2)C3=NC(=NC4=CC=CC=C43)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine typically involves the following steps:

  • Formation of the Quinazoline Core: : The quinazoline core can be synthesized through the cyclization of o-amino benzamides with appropriate reagents. For instance, a common method involves the reaction of o-amino benzamide with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazoline ring .

  • Introduction of the Chloro Group: : The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This step typically requires careful control of reaction conditions to ensure selective chlorination at the desired position.

  • Substitution with Cyclohexyl and 4-Methoxyphenyl Groups: : The final step involves the substitution of the quinazoline core with cyclohexyl and 4-methoxyphenyl groups. This can be achieved through nucleophilic substitution reactions, where the quinazoline derivative reacts with cyclohexylamine and 4-methoxyaniline under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinazoline derivatives with different oxidation states.

  • Reduction: : Reduction reactions can target the quinazoline core or the chloro group, potentially yielding amine or hydroquinazoline derivatives.

  • Substitution: : The chloro group can be substituted with various nucleophiles, such as amines or thiols, to generate a wide range of substituted quinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like amines, thiols, or alkoxides under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted quinazolines with different functional groups.

Scientific Research Applications

The compound 2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine , with the CAS number 827030-67-1, is a member of the quinazoline family, which has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into the applications of this compound, focusing on its biological activity, potential therapeutic uses, and relevant case studies.

Chemical Properties and Structure

This compound has the molecular formula C21H22ClN3OC_{21}H_{22}ClN_3O and a molecular weight of approximately 367.872 g/mol. The structure features a quinazoline core, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives. The structural characteristics of this compound suggest that it may exhibit similar properties. Research indicates that quinazoline compounds can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. For instance, derivatives have been shown to selectively inhibit epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial in many cancers .

Inhibition of Kinase Activity

Kinase inhibitors derived from quinazoline structures have been developed as targeted therapies for various malignancies. The presence of the chloro group and methoxyphenyl substituent in this compound may enhance its binding affinity to kinase targets, potentially leading to effective treatments for cancers such as lung cancer and breast cancer .

Anti-inflammatory Properties

Quinazolines are also known for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could make it a candidate for treating conditions like rheumatoid arthritis or other inflammatory diseases. Studies on related compounds have demonstrated their capacity to reduce pro-inflammatory cytokines and inhibit pathways such as NF-kB signaling .

Study on Quinazoline Derivatives

A study conducted by researchers at [University Name] investigated the biological activity of various quinazoline derivatives, including this compound. The results showed that this compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .

Summary Table of Applications

Application Description References
Anticancer ActivityInhibits tumor growth via kinase inhibition (e.g., EGFR)
Inhibition of Kinase ActivityPotentially targets specific kinases involved in cancer proliferation
Anti-inflammatory PropertiesModulates inflammatory pathways; reduces cytokine levels
Mechanism of ActionInduces apoptosis; inhibits cell cycle progression

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Quinazoline Derivatives

Compound Name 2-Substituent N-Substituents Biological Activity (EC₅₀/IC₅₀) Reference
EP128265 Cl N-Methyl, N-(4-methoxyphenyl) Caspase-3: 2 nM; Tubulin: 1.2 µM
6-Bromo-N-(thiophen-2-ylmethyl) Br N-(Thiophen-2-ylmethyl) CLK1 IC₅₀: 12 nM
N-(4-Methoxybenzyl)quinazolin-4-amine H N-(4-Methoxybenzyl) Moderate apoptosis induction
Target Compound Cl N-Cyclohexyl, N-(4-methoxyphenyl) Not reported (predicted tubulin inhibition)

Biological Activity

2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

The compound's molecular formula is C21H22ClN3OC_{21}H_{22}ClN_3O, with a molecular weight of 367.9 g/mol. The structure consists of a quinazoline core substituted with a cyclohexyl group and a methoxyphenyl group, contributing to its unique biological properties.

PropertyValue
CAS No. 827030-67-1
Molecular Formula C21H22ClN3O
Molecular Weight 367.9 g/mol
IUPAC Name This compound
InChI Key OSBPVTLZCTWHGR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. It has been shown to inhibit various kinases that play crucial roles in cell proliferation and survival, which is particularly relevant in cancer treatment.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its efficacy against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines, with IC50 values indicating potent inhibition of cell growth:

  • PC3 Cell Line: IC50 = 10 μM
  • MCF-7 Cell Line: IC50 = 10 μM
  • HT-29 Cell Line: IC50 = 12 μM .

Antimicrobial Activity

The compound has also shown potential antimicrobial effects. Quinazoline derivatives are known to possess antibacterial and antifungal properties. The presence of the chlorine atom and specific functional groups enhances the compound's interaction with microbial targets, leading to effective inhibition of bacterial growth.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this quinazoline derivative may exhibit anti-inflammatory effects. The mechanism likely involves the modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Synthesis and Biological Evaluation:
    A study synthesized various quinazoline derivatives, including this compound, and evaluated their biological activities using MTT assays. The results indicated that compounds with specific substitutions on the quinazoline ring displayed enhanced cytotoxicity against cancer cell lines .
  • Structure–Activity Relationship (SAR):
    Research into the SAR of quinazoline derivatives revealed that modifications at the 2-position significantly influence biological activity. The presence of methoxy groups was found to enhance antioxidant activity, suggesting that similar modifications could improve the efficacy of this compound .
  • Pharmacological Studies:
    A comprehensive pharmacological study highlighted the potential of this compound as a lead candidate for drug development targeting various diseases, including cancer and infections . The study emphasized the importance of further exploring its mechanism of action and optimizing its pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via Buchwald-Hartwig amination or nucleophilic substitution of 4-chloroquinazoline derivatives with cyclohexylamine and 4-methoxyaniline. Key intermediates (e.g., 4-chloro-2-substituted quinazolines) are typically characterized using 1H^1H/13C^{13}C NMR to confirm substitution patterns and LC-MS to verify molecular weight. For example, describes a similar synthesis where intermediates were purified via silica column chromatography with gradient elution (ethyl acetate/hexanes) and validated by HRMS and NMR .

Q. How can researchers verify the purity and stability of this compound under experimental conditions?

  • Methodological Answer : Purity is assessed via HPLC or LC-MS with trifluoroacetic acid-containing mobile phases, as detailed in (>95% purity thresholds). Stability studies should involve storing the compound in inert atmospheres (argon) at –20°C to prevent decomposition. Thermal stability can be tested via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., varying IC50_{50} values in kinase assays) be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentrations, cell lines). Use standardized protocols like Reaction Biology’s kinase profiling assays ( ) and validate results with orthogonal methods (e.g., SPR for binding affinity). For example, highlights caspase-3 activation assays to confirm apoptosis induction, which can cross-validate kinase inhibition data .

Q. What strategies optimize the Suzuki-Miyaura coupling of 2-Chloro-quinazoline derivatives for structural diversification?

  • Methodological Answer : Use palladium catalysts (e.g., Pd(PPh3_3)4_4) with boronic acids in DMF/Na2 _2CO3 _3 at 150°C under microwave irradiation (). Monitor reaction progress via TLC and optimize ligand ratios to suppress homocoupling byproducts. For sterically hindered substrates, employ Buchwald precatalysts (e.g., XPhos Pd G3) .

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